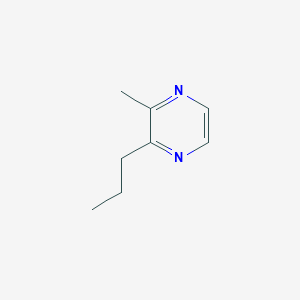

2-Méthyl-3-propylpyrazine

Vue d'ensemble

Description

Le chlorhydrate de N-Déséthylsunitinib est un métabolite actif majeur du médicament anticancéreux sunitinib. Il s'agit d'un inhibiteur multi-cibles de la tyrosine kinase, ce qui signifie qu'il peut inhiber plusieurs types de tyrosine kinases impliquées dans la croissance et la propagation des cellules cancéreuses .

Applications De Recherche Scientifique

N-Desethylsunitinib hydrochloride has several scientific research applications, including:

Chemistry: It is used as a reference compound in the study of tyrosine kinase inhibitors and their mechanisms of action.

Biology: It is used in cell culture studies to investigate its effects on cancer cell growth and proliferation.

Medicine: It is studied for its potential therapeutic effects in treating various types of cancer, including renal cell carcinoma and gastrointestinal stromal tumors.

Industry: It is used in the development of new anticancer drugs and formulations .

Mécanisme D'action

Target of Action

It is known to be used as a flavor and fragrance agent , suggesting that its targets could be olfactory and gustatory receptors.

Pharmacokinetics

As a small molecule (molecular weight: 1361943 ), it is likely to have good bioavailability.

Result of Action

2-Methyl-3-propylpyrazine is known to impart a nutty odor and an earthy flavor . This suggests that its molecular and cellular effects are primarily sensory, influencing taste and smell perception.

Action Environment

The action of 2-Methyl-3-propylpyrazine can be influenced by various environmental factors. For instance, its stability and efficacy as a flavor and fragrance agent may be affected by factors such as temperature, pH, and presence of other compounds. It is known to be a stable compound under normal conditions .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorhydrate de N-Déséthylsunitinib est synthétisé par déméthylation du sunitinib. Le processus implique l'utilisation de réactifs et de conditions spécifiques pour éliminer le groupe éthyle du sunitinib, conduisant à la formation de N-Déséthylsunitinib.

Méthodes de production industrielle

La production industrielle du chlorhydrate de N-Déséthylsunitinib implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée. Le composé est généralement produit dans un environnement contrôlé pour maintenir sa stabilité et son efficacité.

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de N-Déséthylsunitinib subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, conduisant à la formation de produits oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, conduisant à des produits réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions. Les conditions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir que les réactions souhaitées se produisent efficacement .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du chlorhydrate de N-Déséthylsunitinib, qui peuvent avoir des activités et des propriétés biologiques différentes .

Applications de la recherche scientifique

Le chlorhydrate de N-Déséthylsunitinib a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé de référence dans l'étude des inhibiteurs de la tyrosine kinase et de leurs mécanismes d'action.

Biologie : Il est utilisé dans des études de culture cellulaire pour étudier ses effets sur la croissance et la prolifération des cellules cancéreuses.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels dans le traitement de divers types de cancer, notamment le carcinome à cellules rénales et les tumeurs stromales gastro-intestinales.

Industrie : Il est utilisé dans le développement de nouveaux médicaments et formulations anticancéreux .

Mécanisme d'action

Le chlorhydrate de N-Déséthylsunitinib exerce ses effets en inhibant plusieurs tyrosine kinases réceptrices (RTK), notamment les récepteurs du facteur de croissance endothélial vasculaire (VEGFR), les récepteurs du facteur de croissance dérivé des plaquettes (PDGFR) et KIT. Ces RTK sont impliquées dans la croissance tumorale, l'angiogenèse (formation de nouveaux vaisseaux sanguins) et la progression métastatique du cancer. En inhibant ces RTK, le chlorhydrate de N-Déséthylsunitinib peut réduire la croissance et la propagation des tumeurs .

Comparaison Avec Des Composés Similaires

Composés similaires

Sunitinib : Le composé parent dont est dérivé le chlorhydrate de N-Déséthylsunitinib. Il a des effets inhibiteurs similaires de la tyrosine kinase, mais il est métabolisé pour former du chlorhydrate de N-Déséthylsunitinib.

Sorafénib : Un autre inhibiteur multi-cibles de la tyrosine kinase utilisé dans le traitement du cancer. Il a une structure chimique différente, mais des mécanismes d'action similaires.

Pazopanib : Un inhibiteur de la tyrosine kinase utilisé pour traiter le carcinome à cellules rénales et le sarcome des tissus mous. .

Unicité

Le chlorhydrate de N-Déséthylsunitinib est unique en raison de ses effets inhibiteurs spécifiques sur plusieurs RTK et de son rôle de métabolite actif majeur du sunitinib. Il contribue de manière significative aux effets thérapeutiques du sunitinib et possède des propriétés pharmacocinétiques et pharmacodynamiques distinctes .

Propriétés

IUPAC Name |

2-methyl-3-propylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-4-8-7(2)9-5-6-10-8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWKNALRUSOTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051758 | |

| Record name | 2-Methyl-3-propylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

189.00 to 190.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyl-3-propylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15986-80-8 | |

| Record name | 2-Methyl-3-propylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15986-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-methyl-3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015986808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methyl-3-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-propylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-propylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-3-propylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying 2-methyl-3-propylpyrazine in perilla seed oil?

A: This study marks the first-ever identification of 2-methyl-3-propylpyrazine in perilla seed oil. [] This discovery contributes to a deeper understanding of the oil's flavor profile, as pyrazines are known to contribute to roasted, nutty, and earthy aromas. Further research can explore the specific sensory attributes contributed by 2-methyl-3-propylpyrazine and its potential impact on consumer perception of perilla seed oil.

Q2: How does the roasting process affect the concentration of 2-methyl-3-propylpyrazine in perilla seed oil?

A: While the study doesn't isolate the specific impact on 2-methyl-3-propylpyrazine, it highlights that roasting significantly influences the overall pyrazine content in perilla seed oil. [] Darker roasts, in particular, were found to contain a higher concentration of pyrazines compared to lighter roasts. This suggests that the roasting process likely plays a role in the formation or release of 2-methyl-3-propylpyrazine, contributing to the distinct aroma of roasted perilla seed oil.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.